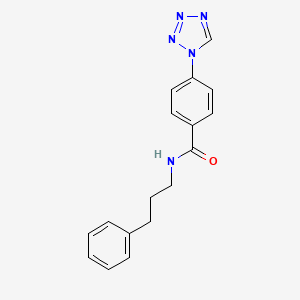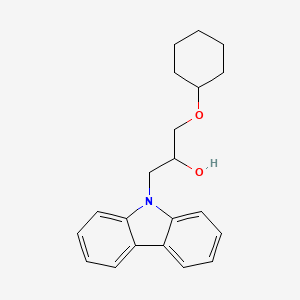
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of tetrazole-based inhibitors and has a unique structure that allows it to selectively target specific enzymes and pathways within cells.
作用机制
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide works by selectively inhibiting the activity of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B-cell receptor. This activation leads to downstream signaling events that ultimately result in the survival and proliferation of B-cells.
By inhibiting BTK, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can disrupt this signaling pathway and induce apoptosis (cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas, where N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and anti-inflammatory effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activation of several other kinases involved in B-cell receptor signaling, including AKT and ERK.
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it an attractive candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which allows for targeted inhibition of this pathway without affecting other kinases or signaling pathways. This specificity can reduce the risk of off-target effects and toxicity.
However, one limitation of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts.
未来方向
There are several potential future directions for research on N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. For example, combining N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide with other inhibitors of B-cell receptor signaling or immune checkpoint inhibitors could enhance its therapeutic effects.
Another area of interest is the identification of biomarkers that can predict response to N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide treatment. This could help to identify patients who are most likely to benefit from this therapy and optimize treatment regimens.
Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts and patient populations. This will be critical for advancing this compound towards clinical development and ultimately improving patient outcomes.
合成方法
The synthesis of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to produce the desired benzamide derivative. Finally, the tetrazole ring is introduced by reacting the benzamide with sodium azide and copper (I) iodide in DMF (N,N-dimethylformamide) solvent.
科学研究应用
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This pathway is critical for the survival and proliferation of B-cell lymphomas, and N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity in preclinical models of these cancers.
In addition to its anti-cancer effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK signaling, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a decrease in disease symptoms.
属性
IUPAC Name |
N-(3-phenylpropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(18-12-4-7-14-5-2-1-3-6-14)15-8-10-16(11-9-15)22-13-19-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKPCXBZVLMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)